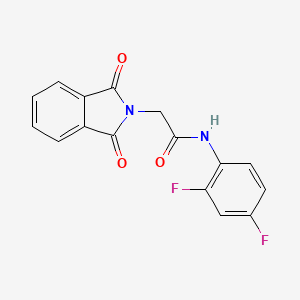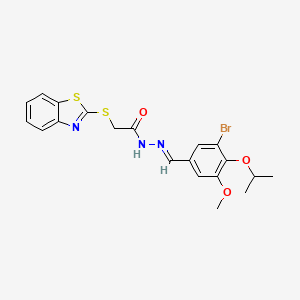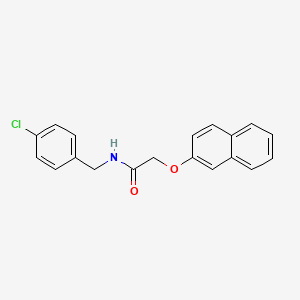![molecular formula C15H14ClFN2O3S2 B5886085 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to downstream inhibition of the BCR signaling pathway, including the activation of AKT, ERK, and NF-κB. Inhibition of these pathways results in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has been shown to induce apoptosis (programmed cell death) in B-cells, as well as inhibit their proliferation and migration. In addition, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has been shown to modulate the activity of other immune cells, such as T-cells and natural killer (NK) cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is its specificity for BTK, which reduces the risk of off-target effects. In addition, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is its potential to induce resistance in B-cells, which may limit its long-term efficacy.
Direcciones Futuras
Future research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine could focus on several areas, including combination therapy with other targeted agents or chemotherapy, investigation of resistance mechanisms, and evaluation of its efficacy in other B-cell malignancies. In addition, the development of biomarkers for patient selection and monitoring of treatment response could improve the clinical utility of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine.
Métodos De Síntesis
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine involves several steps, including the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. This intermediate is then reacted with piperazine to form 1-[(5-chloro-2-thienyl)sulfonyl]piperazine. The final step involves the reaction of 1-[(5-chloro-2-thienyl)sulfonyl]piperazine with 4-fluorobenzoyl chloride to form 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has potent anti-tumor activity in xenograft models of CLL and NHL.
Propiedades
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-13-5-6-14(23-13)24(21,22)19-9-7-18(8-10-19)15(20)11-1-3-12(17)4-2-11/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVSQXPVMWLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}(4-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)





![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)


![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
